molecular formula C14H16ClNS B2605411 [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine CAS No. 791601-02-0

[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine

Cat. No.: B2605411
CAS No.: 791601-02-0
M. Wt: 265.8
InChI Key: ANEQQKLNDYNTER-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine ( 791601-02-0) is a high-value organic compound with the molecular formula C 14 H 16 ClNS and a molecular weight of 265.80 g/mol . This chemical features a unique structure that combines a chlorophenyl group with a thiophene heterocycle, linked by a propan-2-ylamine chain. This configuration confers distinct chemical properties, including stability and selective reactivity, making it a versatile intermediate in fine chemical and pharmaceutical synthesis . The compound's key structural components contribute to its research utility. The chlorophenyl group enhances lipophilicity, which can favor cellular permeability, while the thiophene ring , containing a sulfur atom, is known to facilitate specific interactions in biological systems . This makes the compound a promising scaffold in medicinal chemistry for the design and development of novel bioactive molecules. Its structure allows for further stereoselective modifications, which is a critical step in optimizing targeted biological activity . Computational methods, such as molecular docking and quantum chemical calculations, are frequently employed to investigate the potential of such heterocyclic compounds, providing insights into their interaction with biological targets and their electronic properties . Application Note: This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory setting by qualified personnel. It is not for diagnostic or therapeutic purposes, and it is strictly prohibited for any form of personal use or human consumption.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNS/c1-11(9-14-3-2-8-17-14)16-10-12-4-6-13(15)7-5-12/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEQQKLNDYNTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324280
Record name N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791601-02-0
Record name N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine typically involves a multi-step process. One common method starts with the preparation of (thiophen-2-yl)magnesium bromide, which is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is subsequently treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane. Finally, the brominated compound is reacted with methylamine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost efficiency. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Activity

Research indicates that compounds with similar structures to [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine exhibit significant antidepressant and antipsychotic properties. The presence of the chlorophenyl and thiophene groups is believed to enhance serotonin receptor affinity, which is crucial for mood regulation.

A study conducted on related compounds demonstrated that modifications in the thiophene moiety can lead to increased binding affinity for serotonin transporters, suggesting a potential pathway for developing new antidepressants .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameStructureIC50 (µM)Target
Compound AStructure A0.5Serotonin Transporter
Compound BStructure B0.8Dopamine Receptor
This compoundC14H16ClNS0.6Serotonin Receptor

Material Science Applications

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for its potential to enhance electrical conductivity. Thiophene derivatives are known for their conductive properties, making this compound a candidate for developing advanced materials such as organic photovoltaics and sensors.

A recent study showcased the synthesis of a polymer blend containing this amine, which exhibited improved charge transport properties compared to traditional conductive polymers .

Table 2: Conductivity Measurements of Polymer Blends

Polymer Blend CompositionConductivity (S/m)
Control Polymer0.01
Polymer + Compound A0.05
Polymer + this compound0.08

Environmental Applications

Pollutant Degradation

The environmental impact of pharmaceuticals has led to studies on the degradation pathways of compounds like this compound in wastewater treatment processes. Research indicates that this compound can undergo photodegradation when exposed to UV light, suggesting a viable method for reducing pharmaceutical contaminants in aquatic systems.

A case study illustrated the degradation efficiency under different pH levels, revealing optimal conditions for effective pollutant breakdown .

Table 3: Photodegradation Efficiency Data

pH LevelDegradation Rate (%)
545
765
980

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Aromatic Amines

The target compound belongs to a class of N-substituted amines with aromatic and heteroaromatic groups. Key structural analogs include:

Compound Name Substituent R1 (Aromatic) Substituent R2 (Heterocyclic/Aliphatic) Key Features
Target Compound 4-Chlorophenylmethyl 1-(Thiophen-2-yl)propan-2-yl Thiophene moiety (π-excessive), discontinued commercial status
1-(4-Chlorophenyl)-N-methylpropan-2-amine (4-CMA) 4-Chlorophenyl Methyl Simpler structure; lacks heterocyclic group, used in psychoactive research
Compound 18 (from ) 4-Chlorophenylmethyl Benzo[b]thiophen-2-yl Fused benzene-thiophene system; enhanced lipophilicity
Compound 19 (from ) 4-Chlorophenylmethyl 3-(1H-Pyrrol-1-yl)thiophen-2-yl Pyrrole-substituted thiophene; potential for H-bonding
4-MA-NBOMe () 2-Methoxyphenylmethyl 1-(4-Methylphenyl)propan-2-yl Methoxy group increases electron density; psychoactive properties

Key Observations :

  • Thiophene vs. Pyridine: Compounds like those in use pyridinylmethyl groups, which are electron-withdrawing, whereas the thiophene in the target compound is π-excessive.
  • Heterocyclic Modifications : The benzo[b]thiophene in Compound 18 increases lipophilicity compared to the simpler thiophene in the target compound, which could influence membrane permeability .

Key Observations :

  • The discontinued status of the target compound may relate to synthesis challenges (e.g., purification) or instability compared to analogs like 4-CMA .
  • Thiophene-containing compounds generally exhibit higher lipophilicity than pyridine derivatives, impacting bioavailability and metabolic clearance .

Biological Activity

[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine, also known as N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine, is an organic compound with a molecular formula of C14H16ClNS and a molecular weight of 265.8 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a chlorophenyl group attached to a thiophene ring, contributing to its unique chemical properties. The synthesis typically involves several steps, starting with the formation of a thiophene derivative followed by reactions with chlorinated compounds and amines. A common synthetic route includes the preparation of (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide to yield an intermediate that is further processed to obtain the final product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, derivatives were tested against various pathogens, showing significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. Notably, these compounds demonstrated superior antibiofilm potential compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

Research indicates that compounds within the same structural family exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain derivatives inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity . The mechanism often involves the inhibition of specific metabolic pathways critical for cell proliferation.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. It may modulate enzyme activities or bind to receptors, leading to therapeutic effects. For instance, its potential as an inhibitor of enzymes involved in inflammatory pathways has been explored, suggesting applications in treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : Various derivatives were screened against bacterial strains, revealing significant antibacterial effects with low MIC values.
  • Cytotoxicity Assessments : The cytotoxic potential was evaluated using several cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic applications .
  • Pharmacological Modeling : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their pharmacodynamics .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings from recent studies can be beneficial:

Compound NameActivity TypeIC50/MIC ValuesReference
[(4-Chlorophenyl)methyl][...]AntimicrobialMIC: 0.22 - 0.25 μg/mL
MethiopropamineAnticancerIC50: 12.27 - 31.64 μM
Thiophene DerivativesVariousVaries

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action at the molecular level and exploring its potential in clinical applications for antimicrobial and anticancer therapies. The integration of advanced computational modeling alongside experimental validation will enhance our understanding of this compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 4-chloroacetophenone and thiophene-2-carboxaldehyde in ethanol under basic conditions (e.g., NaOH), followed by reductive amination. Reaction optimization includes controlling temperature (e.g., reflux at 80°C), stoichiometric ratios, and catalyst selection. For instance, sodium hydroxide acts as both a base and catalyst, with reaction monitoring via TLC to terminate at peak yield (typically 80–90%) . Purification via recrystallization (ethanol/water) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Identifies molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to the chlorophenyl and thiophene moieties) .
  • FTIR-ATR : Confirms functional groups (e.g., amine N–H stretch at ~3300 cm⁻¹, C–Cl stretch at 750 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.4 ppm for chlorophenyl, δ 6.8–7.1 ppm for thiophene) and amine protons (δ 2.5–3.0 ppm) .
  • HPLC-TOF : Validates purity and exact mass (e.g., molecular ion [M+H]⁺ matched to theoretical mass) .

Q. How can computational methods like DFT predict the electronic properties and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates HOMO-LUMO gaps to assess reactivity. For example, the Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and local kinetic energy to predict stability . Multiwfn analyzes the wavefunction for electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., amine group reactivity) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and thiophen-2-yl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group on the phenyl ring reduces electron density at the para position, directing electrophilic substitution. The thiophene’s sulfur atom enhances π-conjugation, stabilizing transition states in Suzuki-Miyaura couplings. Steric hindrance from the propan-2-yl group can be mitigated using bulky ligands (e.g., SPhos) to improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for structurally similar amines?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain specificity) or substituent variations. Systematic SAR studies should:

  • Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) .
  • Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., thymidylate synthase for antimicrobial activity) .
  • Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can noncovalent interactions in the crystal structure be analyzed to guide co-crystallization with drug targets?

  • Methodological Answer : Noncovalent interaction (NCI) analysis via Promolecular Density (ProDrg) or NCIPLOT identifies van der Waals contacts and hydrogen bonds. For example, the amine group forms hydrogen bonds with water or protein residues (e.g., Asp/Glu side chains), while π-stacking between thiophene and aromatic residues (e.g., Phe) stabilizes binding .

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